JNJ-42259152
Description
Role of PDE10A in Cyclic Nucleotide Signaling Pathways
PDE10A is a dual-substrate enzyme, meaning it can hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.compatsnap.com These molecules are essential second messengers that regulate a multitude of signaling pathways within virtually all cell types. researchgate.net
PDE10A is a key regulator of the intracellular concentrations of cAMP and cGMP. patsnap.comuniprot.org By breaking down these cyclic nucleotides into their inactive monophosphate forms, PDE10A terminates their signaling actions. patsnap.com The enzyme exhibits a higher affinity for cAMP, with a Michaelis constant (Km) of approximately 0.05 μM, compared to a Km of 3.0 μM for cGMP. pnas.org This suggests that under physiological conditions, cAMP may regulate the hydrolysis of cGMP by PDE10A. pnas.org Inhibition of PDE10A leads to an increase in the intracellular levels of both cAMP and cGMP. patsnap.com
The regulation of cAMP and cGMP levels by PDE10A has profound effects on downstream signaling cascades. The elevation of these cyclic nucleotides upon PDE10A inhibition leads to the enhanced activation of protein kinase A (PKA) and protein kinase G (PKG). patsnap.comahajournals.org These kinases, in turn, phosphorylate various substrate proteins, influencing a wide range of cellular functions from gene transcription to neuronal plasticity and synaptic transmission. patsnap.com For instance, in striatal neurons, PDE10A inhibition can lead to increased phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity. plos.org
Regulation of Intracellular cAMP and cGMP Levels by PDE10A
Anatomical Distribution of PDE10A in the Central Nervous System
A defining feature of PDE10A is its highly localized expression within the central nervous system.
PDE10A is predominantly and highly expressed in the GABAergic medium spiny neurons (MSNs) of the striatum. researchgate.netnih.govresearchgate.net These neurons constitute the vast majority of the neuronal population in this brain region and are a primary site for the integration of cortical and thalamic inputs. nih.gov Studies have confirmed that PDE10A immunoreactivity is restricted to MSNs and is not found in the various types of striatal interneurons. nih.govresearchgate.net
The high expression of PDE10A in the striatum places it at a critical juncture within the basal ganglia circuitry, including the nigrostriatal pathway. researchgate.net The basal ganglia are a group of subcortical nuclei crucial for motor control, cognition, and emotional regulation. The specific localization of PDE10A within the MSNs of the striatum means it is strategically positioned to modulate the output of this entire circuit. researchgate.net PET imaging studies using the radiolabeled form of JNJ-42259152, [18F]this compound, have confirmed this distribution in humans, showing the highest tracer activity in the putamen, followed by the caudate nucleus, ventral striatum, and substantia nigra. snmjournals.org
High Enrichment in Striatal Medium Spiny Neurons (MSNs)
Functional Implications of PDE10A in Neuromodulation
Given its strategic location and its role in cyclic nucleotide signaling, PDE10A is a significant modulator of neuronal function. By regulating cAMP and cGMP levels, it influences neuronal excitability and synaptic plasticity. patsnap.com Inhibition of PDE10A has been shown to activate MSNs and alter behavioral aspects modulated by the striatal circuit. researchgate.net This has made PDE10A a compelling target for therapeutic intervention in neuropsychiatric and neurodegenerative disorders where the function of the basal ganglia is compromised, such as schizophrenia and Huntington's disease. patsnap.comsnmjournals.org The inhibition of PDE10A can functionally mimic the effects of both dopamine (B1211576) D1 receptor agonists and D2 receptor antagonists, highlighting its complex role in modulating dopaminergic neurotransmission. mdpi.com
This compound: A Potent and Selective PDE10A Inhibitor
This compound, with the chemical name 2-[[4-[1-(2-fluoroethyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]-3,5-dimethyl-pyridine, is a compound that has been extensively studied as a potent and selective inhibitor of PDE10A. snmjournals.org It is also used in its radiolabeled form, [18F]this compound, as a tracer for positron emission tomography (PET) imaging to quantify PDE10A in the brain. patsnap.comsnmjournals.org
This compound is characterized by its high potency and selectivity for the human PDE10A enzyme. snmjournals.org This makes it a valuable tool for both preclinical research and in vivo imaging studies in humans.
| Property | Value | Reference |
| pIC50 | 8.8 | researchgate.net |
| IC50 | 1.6 nM | snmjournals.org |
| Selectivity | >1,000-fold over other human phosphodiesterases | snmjournals.org |
The mechanism of action of this compound is the direct inhibition of the PDE10A enzyme. By binding to the enzyme, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within the cell and the subsequent activation of downstream signaling pathways.
Preclinical and clinical research has utilized [18F]this compound to map the distribution and density of PDE10A in the brain. These studies have confirmed the high expression of PDE10A in the striatum and have been instrumental in understanding the role of this enzyme in various disease states. For example, PET studies with [18F]this compound have demonstrated a loss of striatal PDE10A in patients with Huntington's disease. mdpi.comneurology.org
The regional distribution of PDE10A in the human brain, as quantified by [18F]this compound PET, highlights its concentration in key areas of the basal ganglia.
| Brain Region | Relative Tracer Activity | Reference |
| Putamen | Highest | snmjournals.org |
| Caudate Nucleus | High | snmjournals.org |
| Ventral Striatum | High | snmjournals.org |
| Substantia Nigra | Moderate | snmjournals.org |
| Cortical and Cerebellar Regions | Very Low (>10-fold lower than striatum) | snmjournals.org |
Contribution to Dopaminergic Neurotransmission Regulation
The striatum is a major hub for dopamine signaling, which is organized into two main pathways: the direct and indirect pathways, mediated by dopamine D1 and D2 receptors, respectively. snmjournals.org PDE10A plays a crucial role in modulating these pathways. nih.gov By controlling cAMP and cGMP levels, PDE10A influences the signaling cascades downstream of both D1 and D2 receptors. kuleuven.besnmjournals.org Inhibition of PDE10A enhances the functional output of the direct pathway, which is associated with D1 receptor activation, and curtails the output of the indirect pathway, which is linked to D2 receptor signaling. researchgate.net This modulation of dopaminergic neurotransmission is a key reason for the interest in PDE10A as a therapeutic target. nih.gov
Involvement in Glutamatergic Neurotransmission Modulation
The medium spiny neurons of the striatum receive significant glutamatergic input from the cortex. snmjournals.org PDE10A is strategically located to integrate these glutamatergic signals with dopaminergic inputs. patsnap.com Research has shown that PDE10A inhibition can modulate the responsiveness of MSNs to cortical glutamatergic stimulation. wikipedia.org By influencing cyclic nucleotide levels, PDE10A can affect the phosphorylation state of glutamate (B1630785) receptors, thereby altering synaptic strength and plasticity. wikipedia.org
Influence on Neuronal Excitability and Synaptic Plasticity in Striatum
Through its regulation of cAMP and cGMP, PDE10A exerts significant control over the excitability of medium spiny neurons and the plasticity of their synapses. ontosight.ai The enzyme acts as a "gatekeeper" for neuronal signaling in the striatum. snmjournals.org Inhibition of PDE10A has been demonstrated to increase the membrane excitability of MSNs, making them more responsive to synaptic inputs. patsnap.comjnj.com This can have profound effects on synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov
PDE10A as a Central Nervous System Research Target
Rationale for Targeting PDE10A in Neuropsychiatric Research
The highly restricted expression of PDE10A in the striatum, coupled with its critical role in integrating dopaminergic and glutamatergic signaling, makes it a compelling target for neuropsychiatric research. snmjournals.orgontosight.ai Dysregulation of these neurotransmitter systems is implicated in a range of disorders, including schizophrenia and Huntington's disease. snmjournals.orgontosight.ai Abnormalities in PDE10A expression or activity have been linked to altered dopamine signaling and striatal dysfunction, providing a strong rationale for investigating PDE10A inhibitors as potential therapeutic agents. kuleuven.besnmjournals.org
Overview of PDE10A Modulation Strategies for Investigative Purposes
The primary strategy for investigating the function of PDE10A involves the development of potent and selective small-molecule inhibitors. snmjournals.org These compounds allow for the acute and chronic modulation of PDE10A activity in both preclinical and clinical research settings. snmjournals.orgwikipedia.org
A significant advancement in the study of PDE10A in vivo has been the development of positron emission tomography (PET) radioligands. patsnap.com These tracers, such as the 18F-labeled version of this compound, enable the non-invasive quantification of PDE10A expression and occupancy in the living brain. patsnap.com This technology is crucial for understanding the role of PDE10A in disease and for guiding the development of new drugs. patsnap.com
This compound: A Potent and Selective PDE10A Inhibitor
This compound has been identified as a potent and highly selective inhibitor of the PDE10A enzyme. snmjournals.org Its utility in neuroscientific research is highlighted by its use in both in vitro and in vivo studies, particularly in its radiolabeled form, [18F]this compound, for PET imaging. snmjournals.orgpatsnap.com
Pharmacological Profile of this compound
This compound demonstrates a high affinity for the human PDE10A enzyme, with a pIC50 of 8.82, which indicates the negative logarithm of the half-maximal inhibitory concentration. snmjournals.org This compound exhibits over 1,000-fold selectivity for PDE10A compared to other human phosphodiesterases. snmjournals.org
| Parameter | Value | Reference |
|---|---|---|
| pIC50 (human PDE10A) | 8.82 | snmjournals.org |
| Selectivity vs. other PDEs | >1,000-fold | snmjournals.org |
| Half-maximal inhibitory concentration (IC50) | 1.6 nM | snmjournals.org |
| Plasma Protein Binding | 99.5% | snmjournals.org |
[18F]this compound as a PET Tracer
The radiolabeled version of the compound, [18F]this compound, has been extensively evaluated as a PET tracer for imaging PDE10A in the brain. snmjournals.org Studies in healthy human volunteers have demonstrated that the tracer's distribution in the brain aligns with the known high expression of PDE10A in the striatum (putamen and caudate nucleus), with significantly lower levels in cortical and cerebellar regions. snmjournals.org
Kinetic modeling of [18F]this compound has shown that PDE10A activity can be reliably quantified using a simplified reference tissue model, with the frontal cortex serving as a suitable reference region. snmjournals.org Test-retest studies have indicated good reproducibility, with variability ranging from 5% to 12% for the binding potential (BPND). snmjournals.org
| Parameter | Variability | Reference |
|---|---|---|
| 2T VT | 5% - 19% | snmjournals.org |
| BPND SRTM | 5% - 12% | snmjournals.org |
2T VT: Two-tissue compartment model total distribution volume; BPND SRTM: Simplified reference tissue model non-displaceable binding potential.
Preclinical studies in rats and non-human primates have further validated the use of [18F]this compound. These studies confirmed the specific and reversible binding of the tracer to PDE10A in the striatum. Furthermore, the absence of specific binding in PDE10A knockout mice provided definitive evidence of the tracer's target specificity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1301167-87-2 |
|---|---|
Molecular Formula |
C24H23FN4O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine |
InChI |
InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |
InChI Key |
OWEZURWNYQWWNB-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-42259152; JNJ 42259152; JNJ42259152. |
Origin of Product |
United States |
Jnj 42259152 As a Radioligand for Positron Emission Tomography Pet
Structural Classification of JNJ-42259152
Chemically, this compound is identified as 2-[[4-[1-(2-fluoroethyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]-3,5-dimethyl-pyridine. nih.govmdpi.com Its molecular structure is foundational to its function as a selective imaging agent.
The core of this compound's structure is a pyrazole (B372694) ring. mdpi.comnih.gov Pyrazoles are a class of heterocyclic compounds that have shown a wide range of pharmaceutical activities and are attractive scaffolds for the development of PET tracers. nih.gov In the case of this compound, this pyrazole framework is part of a series of analogues designed for high affinity and selectivity for the PDE10A enzyme. mdpi.comnih.gov It is considered a dimethylpyridine analogue with a lower lipophilicity, which contributes to its favorable kinetic properties in the brain. researchgate.netmdpi.com
Designation as [18F]this compound for PET Imaging
For its use in PET imaging, this compound is radiolabeled with the positron-emitting isotope Fluorine-18 (B77423), and is thus designated as [18F]this compound. nih.govnih.gov This radiolabeling is a critical step that allows the compound to be detected by a PET scanner.
The choice of Fluorine-18 is strategic for several reasons. The synthesis of [18F]this compound involves the alkylation of a precursor with [18F]fluoroethyl bromide. researchgate.net Fluorine-18 has a half-life of approximately 110 minutes, which is long enough to allow for the synthesis of the radiotracer, its administration, and the subsequent imaging session, yet short enough to minimize the radiation dose to the patient. Human dosimetry studies have shown that [18F]this compound has a manageable effective dose, with the largest absorbed doses being in the gallbladder and upper large intestine. nih.govresearchgate.net Importantly, studies have shown no evidence of defluorination in vivo, which speaks to the stability of the radiolabel. nih.gov
Fundamental Principles of PET Imaging with [18F]this compound
PET imaging with [18F]this compound is based on the ability of this radioligand to bind specifically to the PDE10A enzyme in the brain. nih.govsnmjournals.org After intravenous injection, the tracer travels through the bloodstream to the brain, where it accumulates in regions with high concentrations of PDE10A, such as the striatum. nih.govmdpi.com The PET scanner detects the gamma rays produced by the decay of Fluorine-18, allowing for the creation of a three-dimensional map of the tracer's distribution. d-nb.info
A key application of [18F]this compound PET is the non-invasive assessment of PDE10A availability in the living human brain. mdpi.comnih.gov This technique provides a quantitative measure of the density of the target enzyme. nih.gov Studies have demonstrated that the regional distribution of [18F]this compound in the brain corresponds with the known high expression of PDE10A in the putamen, caudate nucleus, and ventral striatum. mdpi.comnih.gov The tracer shows rapid uptake and reversible binding in these target regions, with low uptake in areas with little to no PDE10A, such as the cerebellum. mdpi.comresearchgate.net This high target-to-background ratio is a hallmark of a good imaging agent.
Kinetic modeling of the data acquired from [18F]this compound PET scans allows for the quantitative measurement of PDE10A activity in vivo. nih.govsnmjournals.org By analyzing the rate of uptake and washout of the tracer in different brain regions, researchers can calculate parameters such as the total distribution volume (V_T) and the binding potential (BP_ND), which are related to the density of the enzyme. nih.govsnmjournals.org Studies have shown that a simplified reference tissue model, using the frontal cortex as a reference region, can reliably quantify PDE10A activity with a scan duration as short as 60 minutes. nih.govsnmjournals.org The test-retest variability for these quantitative measures has been found to be low, indicating good reliability for longitudinal studies. nih.govsnmjournals.org
Research Findings on [18F]this compound PET Imaging
| Study Focus | Key Findings | Reference |
|---|---|---|
| Human Biodistribution and Dosimetry | Readily taken up by the brain with exclusive retention in the striatum. Cleared through hepatobiliary and urinary routes with no defluorination. Mean effective dose was 24.9 ± 4.1 μSv/MBq. | nih.gov |
| Kinetic Modeling and Test-Retest | PDE10A activity can be reliably quantified using a simplified reference tissue model. Test-retest variability was 5%-12% for binding potential. | nih.govsnmjournals.org |
| Preclinical Evaluation in Animals | Demonstrated a high striatum-to-cerebellum ratio in rats (5.38 at 30 min p.i.). Showed highly intensive, reversible, and PDE10A-selective uptake in the striatum of rats and monkeys. | researchgate.net |
| Application in Huntington's Disease | Found significant reductions in [18F]this compound binding in the caudate (70.7%) and putamen (62.6%) of manifest HD patients. | d-nb.info |
Quantitative Data from [18F]this compound PET Studies in Humans
| Brain Region | Total Distribution Volume (V_T) (2-Tissue Compartment Model) | Binding Potential (BP_ND) (Simplified Reference Tissue Model) |
|---|---|---|
| Putamen | 1.54 ± 0.37 | 3.45 ± 0.43 |
| Caudate Nucleus | 0.90 ± 0.24 | 1.78 ± 0.35 |
| Ventral Striatum | 0.64 ± 0.18 | 1.10 ± 0.31 |
| Substantia Nigra | 0.42 ± 0.09 | 0.44 ± 0.09 |
| Thalamus | 0.35 ± 0.09 | N/A |
| Frontal Cortex (Reference) | 0.30 ± 0.07 | N/A |
| Cerebellum | 0.36 ± 0.12 | N/A |
Data sourced from a study on healthy volunteers. nih.gov
Table of Compound Names
| Compound Name |
|---|
| [18F]this compound |
| [18F]fluoroethyl bromide |
| 2-[[4-[1-(2-fluoroethyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]-3,5-dimethyl-pyridine |
Radiochemistry and Synthesis of 18f Jnj 42259152
Precursor Synthesis and Radiolabeling Strategy
The synthesis of [18F]JNJ-42259152 relies on a well-defined precursor and a strategic radiolabeling approach to incorporate the positron-emitting fluorine-18 (B77423) isotope. The precursor for the synthesis of [18F]this compound is the N-desmethyl pyrazole (B372694) derivative of this compound. mdpi.comresearchgate.net This precursor was developed and supplied by Janssen Research and Development for radiolabeling purposes. snmjournals.org
The primary radiolabeling strategy employed is the alkylation of this precursor with a fluorinated synthon. d-nb.info Specifically, the process involves the use of [18F]fluoroethyl bromide (1-18F-fluoro-2-bromoethane), which is introduced to the precursor solution. mdpi.comresearchgate.netsnmjournals.org This strategy is a form of nucleophilic substitution, a common and effective method for radiofluorination. nih.gov The automation of the radiosynthesis process is considered beneficial as it enhances reproducibility by minimizing human error. frontiersin.org
The core of the radiolabeling process for [18F]this compound is a nucleophilic substitution reaction. This reaction involves the displacement of a leaving group from a precursor molecule by the [18F]fluoride ion. In the case of [18F]this compound, the synthesis is achieved via the alkylation of the N-desmethyl pyrazole precursor with [18F]fluoroethyl bromide. mdpi.comresearchgate.net
The on-site radiolabeling procedure involves distilling 1-18F-fluoro-2-bromoethane into a solution containing the precursor, cesium carbonate (Cs2CO3), and anhydrous dimethylformamide (DMF). snmjournals.org The reaction mixture is then purified using high-performance liquid chromatography (HPLC). snmjournals.org Alternative methods described for similar compounds involve a one-step direct nucleophilic aliphatic substitution with a tosylate or mesylate leaving group, or a two-step strategy using 2-[18F]fluoroethyl tosylate as a secondary labeling agent. nih.govscispace.com For some related PDE10A radioligands, nucleophilic aromatic substitution on a nitro-precursor has also been successfully employed. hzdr.de
| Reagent/Condition | Role/Specification |
| Precursor | N-desmethyl pyrazole of this compound mdpi.comresearchgate.net |
| Radiolabeling Agent | [18F]fluoroethyl bromide mdpi.comresearchgate.netsnmjournals.orgd-nb.info |
| Base | Cesium Carbonate (Cs2CO3) snmjournals.org |
| Solvent | Anhydrous Dimethylformamide (DMF) snmjournals.org |
| Purification | High-Performance Liquid Chromatography (HPLC) snmjournals.org |
Radiochemical Purity and Specific Activity Determination
Following synthesis and purification, the resulting [18F]this compound radioligand is assessed for its radiochemical purity and specific activity, which are critical parameters for ensuring the quality and reliability of the PET imaging agent.
The radiochemical purity of [18F]this compound has been consistently reported to be high. Studies have indicated a radiochemical purity of greater than 95%. snmjournals.orgkuleuven.be In some instances, the purity has been reported to be greater than 98%. d-nb.info
Specific activity, a measure of the radioactivity per unit mass of the compound, is also a key quality metric. High specific activity is necessary to administer a sufficient radioactive dose for imaging while keeping the chemical dose low to avoid pharmacological effects. researchgate.net For [18F]this compound, the specific activity has been reported to be consistently high, generally above 100 GBq/μmol. snmjournals.orgkuleuven.be
The following table summarizes the reported values for radiochemical purity and specific activity from various studies.
| Parameter | Reported Value | Source |
| Radiochemical Purity | > 95% | snmjournals.orgkuleuven.be |
| Radiochemical Purity | > 98% | d-nb.info |
| Specific Activity | > 100 GBq/μmol | snmjournals.orgkuleuven.be |
| Specific Activity (Mean ± SD) | 222 ± 156 GBq/μmol | snmjournals.org |
| Specific Activity (Range) | 110–534 GBq/μmol | snmjournals.org |
| Specific Activity (Range) | 62–193 GBq/μmol | d-nb.info |
Quality Control Procedures for Radioligand Production
Quality control is an essential final step in the production of any radiopharmaceutical intended for human use to ensure its safety and efficacy. frontiersin.org For [18F]this compound, after synthesis, the reaction mixture is injected onto an HPLC system for purification. snmjournals.org The HPLC system is typically eluted with a mixture of sodium phosphate (B84403) and ethanol. snmjournals.org
The final product is formulated for injection and subjected to a series of quality control tests. While detailed specifics for [18F]this compound are not exhaustively listed in the provided search results, standard quality control for PET radiopharmaceuticals includes verification of radiochemical and chemical purity, measurement of specific activity, and ensuring sterility and apyrogenicity (absence of endotoxins). frontiersin.orgnih.gov The final formulated solution is passed through a sterile filter before being collected in a sterile vial. nih.gov For related compounds produced for human use, validation data includes checks for appearance, pH, half-life, radionuclidic purity, solvent residue, and endotoxin (B1171834) content. frontiersin.orgnih.gov
In Vitro Characterization of Jnj 42259152
Receptor Binding and Enzyme Inhibition Assays
Assays to determine the interaction of JNJ-42259152 with its target, PDE10A, have been crucial in understanding its pharmacological profile. These tests measure both its physical binding to the enzyme and its functional effect on the enzyme's activity.
The binding affinity of this compound to PDE10A has been determined using in vitro striatum homogenate binding assays with its radiolabeled form, [¹⁸F]this compound. Under baseline conditions, the dissociation constant (K D ) was measured to be 6.62 ± 0.7 nM. nih.govresearchgate.net Interestingly, the binding affinity was found to be influenced by the concentration of cyclic adenosine (B11128) monophosphate (cAMP). In the presence of 10 μM cAMP, the binding affinity of [¹⁸F]this compound increased, resulting in a lower K D value of 3.17 ± 0.91 nM. nih.gov This suggests that cAMP levels may play a role in modulating the binding of this ligand to the PDE10A enzyme. mdpi.com
Table 1: Binding Affinity (K D ) of [¹⁸F]this compound for PDE10A
| Condition | K D (nM) |
|---|---|
| Baseline | 6.62 ± 0.7 nih.govresearchgate.net |
This compound is a potent inhibitor of the cAMP-hydrolyzing activity of the human PDE10A enzyme. researchgate.netsnmjournals.org Its inhibitory potency has been quantified with a pIC 50 value of 8.82. researchgate.netsnmjournals.org The pIC 50 is the negative logarithm of the half-maximal inhibitory concentration (IC 50 ), providing a standardized measure of potency. Other reported IC 50 values for this compound include 1.6 nM and 2.0 nM. snmjournals.orgnih.gov
Table 2: Inhibitory Potency of this compound for PDE10A
| Parameter | Value |
|---|---|
| pIC 50 | 8.82 researchgate.netsnmjournals.org |
| IC 50 | 1.6 nM snmjournals.org |
Binding Affinity (KD) for PDE10A in Homogenate Assays
Selectivity Profile Against Other Phosphodiesterase Isoforms
A critical feature of a targeted inhibitor is its selectivity for the intended enzyme over other related enzymes. This compound demonstrates a high degree of selectivity for PDE10A. It is reported to be over 1,000-fold more selective for PDE10A compared to all other human phosphodiesterase (PDE) isoforms. snmjournals.org This high selectivity minimizes the potential for interactions with other PDE families, which regulate different signaling pathways in the body. nih.govnih.govmdpi.com
Table 3: Selectivity of this compound
| Target | Selectivity |
|---|
Off-Target Binding Assessment
To assess the potential for unintended interactions with other biological targets, this compound underwent off-target binding assessments. nih.gov Standard binding profiling, such as that conducted by CEREP, indicated that at a concentration of 10 μM, this compound exhibited no significant affinity for a wide panel of other human receptors, ion channels, or transporters. snmjournals.org This lack of off-target binding further underscores the specificity of this compound for the PDE10A enzyme.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| [¹⁸F]this compound |
| JNJ-41510417 |
| MP-10 |
| Rolipram |
| JNJ49137530 |
| TAK-063 |
Preclinical in Vivo Evaluation of 18f Jnj 42259152 As a Pet Radiotracer
Animal Models Utilized in Research
The preclinical assessment of [18F]JNJ-42259152 has been conducted in a variety of animal models to establish its efficacy and safety profile before human trials. These models are essential for understanding the tracer's behavior in a living system.
Rodent Studies (e.g., rats, wild-type and knock-out mice)
Rodent models have been instrumental in the initial in vivo evaluation of [18F]this compound. Studies have utilized Sprague-Dawley rats and wild-type mice to investigate the tracer's biodistribution, kinetics, and specificity. nih.govnih.govsnmjournals.org A key aspect of this research involved the use of PDE10A knock-out (KO) mice. nih.gov These genetically modified animals lack the PDE10A enzyme, providing a definitive model to confirm that the tracer's binding is specific to its intended target. The absence of specific binding in PDE10A KO mice serves as crucial evidence for the tracer's selectivity. nih.gov Furthermore, rat models have been employed in blocking and displacement studies with selective PDE10A inhibitors like MP-10 to demonstrate the specific and reversible nature of [18F]this compound binding. nih.gov
Non-Human Primate Studies (e.g., monkeys)
Following promising results in rodents, [18F]this compound was evaluated in non-human primates, specifically Macaca fascicularis monkeys. nih.gov These studies are critical because the primate brain more closely resembles the human brain in terms of anatomy and physiology. PET imaging in monkeys confirmed the specific retention of the tracer in the striatum, the brain region with high PDE10A expression. nih.gov These primate studies provided further confidence in the tracer's potential for successful translation to human clinical research. mdpi.comresearchgate.net
Biodistribution and Brain Uptake Characteristics
The distribution of a radiotracer throughout the body and its ability to penetrate the brain are critical determinants of its utility for neurological imaging.
Regional In Vivo Distribution Concordant with PDE10A Expression
In vivo imaging studies in both rats and monkeys have consistently shown that the regional distribution of [18F]this compound aligns with the known expression pattern of PDE10A in the brain. nih.govsemanticscholar.org The highest uptake of the tracer is observed in the striatum, which includes the caudate nucleus and putamen. semanticscholar.orgsnmjournals.org Significant uptake is also seen in the ventral striatum and substantia nigra. semanticscholar.orgsnmjournals.org In contrast, regions with low PDE10A expression, such as the cerebellum and frontal cortex, exhibit more than 10-fold lower tracer activity compared to the striatum. semanticscholar.orgsnmjournals.org This high contrast between target-rich and target-poor regions is a desirable characteristic for a PET radiotracer, as it allows for clear visualization and quantification of the target.
| Brain Region | Relative [18F]this compound Uptake | Corresponding PDE10A Expression |
| Striatum (Putamen, Caudate Nucleus) | High | High |
| Ventral Striatum | High | High |
| Substantia Nigra | Moderate-High | Moderate-High |
| Thalamus | Low | Low |
| Cerebellum | Low | Low |
| Frontal Cortex | Low | Low |
Brain Penetration and Washout Kinetics
[18F]this compound demonstrates efficient penetration of the blood-brain barrier, a prerequisite for any effective CNS PET tracer. nih.govsemanticscholar.org Following intravenous injection, the tracer is readily taken up by the brain. nih.gov Kinetic studies in rats and monkeys have revealed that [18F]this compound has faster brain kinetics compared to its predecessor, [18F]JNJ41510417. nih.gov It shows a rapid uptake in the striatum followed by a moderately fast washout, which is indicative of reversible binding. semanticscholar.org The washout from non-target regions like the cerebellum is also rapid, contributing to the high signal-to-noise ratio. nih.gov Human studies have confirmed these favorable kinetics, with good washout from the brain starting approximately 20 minutes after injection. nih.gov
Specificity and Reversibility of Binding in Vivo
To be a reliable imaging agent, a radiotracer's binding must be specific to its target and reversible, allowing for quantitative analysis.
Preclinical studies have firmly established the specificity and reversibility of [18F]this compound binding in vivo. Pretreatment of rats with the selective PDE10A inhibitor MP-10 resulted in a dose-dependent blockade of [18F]this compound uptake in the striatum, confirming that the tracer binds specifically to PDE10A. nih.gov Furthermore, "chase" experiments, where MP-10 was administered after the tracer had already bound to the striatum, demonstrated a displacement of [18F]this compound. nih.gov This indicates that the binding is reversible, a crucial property for kinetic modeling and the accurate quantification of receptor density. The definitive confirmation of specificity comes from studies in PDE10A knock-out mice, which showed a complete absence of specific tracer binding. nih.gov
| Experiment Type | Animal Model | Outcome | Conclusion |
| Pretreatment with PDE10A inhibitor (MP-10) | Rat | Dose-dependent reduction in striatal uptake | Specific binding to PDE10A |
| Chase study with PDE10A inhibitor (MP-10) | Rat | Displacement of tracer from striatum | Reversible binding |
| Baseline PET scan | PDE10A KO Mouse | Absence of specific binding in the striatum | High specificity for PDE10A |
Displacement and Blocking Studies with Selective PDE10A Inhibitors (e.g., MP-10)
To validate the in vivo specificity of [18F]this compound for the phosphodiesterase 10A (PDE10A) enzyme, preclinical studies involving pretreatment (blocking) and post-injection (displacement) administration of selective PDE10A inhibitors were conducted. nih.gov MP-10, a potent and selective PDE10A inhibitor, was utilized in these experiments in rat models. nih.govnih.gov
In blocking studies, the administration of MP-10 before the injection of [18F]this compound led to a significant reduction in the uptake and retention of the radiotracer in the striatum, a brain region with high PDE10A expression. nih.govnih.gov This effect demonstrates that the radiotracer and the inhibitor compete for the same binding site, confirming the target specificity of [18F]this compound. nih.gov Chase experiments, where MP-10 was administered after the radiotracer had already accumulated in the striatum, resulted in a rapid displacement of [18F]this compound. nih.gov This finding indicates that the binding of the radiotracer to PDE10A is reversible, a crucial characteristic for a successful PET tracer, as it allows for quantitative modeling of receptor occupancy. nih.govfrontiersin.org
The cerebellum, a region with negligible PDE10A expression, showed no significant change in tracer uptake during these blocking studies, supporting its use as a reference region for non-specific binding in quantitative analysis. nih.gov The dose-dependent nature of the blocking effect further substantiates the specific interaction between [18F]this compound and the PDE10A enzyme. nih.gov
| Study Type | Procedure | Key Finding in Striatum | Significance |
|---|---|---|---|
| Blocking (Pretreatment) | Administration of MP-10 prior to [18F]this compound injection. nih.gov | Significantly reduced tracer uptake and retention. nih.gov | Confirms binding is specific to the PDE10A site. nih.gov |
| Displacement (Chase) | Administration of MP-10 after [18F]this compound accumulation. nih.gov | Rapid displacement of the radiotracer from its binding site. nih.gov | Demonstrates the reversible nature of the tracer's binding. nih.gov |
Studies in PDE10A Knock-Out Animal Models
To provide definitive evidence of [18F]this compound's binding specificity, in vivo imaging studies were performed in PDE10A knock-out (KO) mice, which lack the gene for the target enzyme. nih.govmdpi.com These results were compared with those from wild-type (WT) mice possessing normal PDE10A expression.
PET imaging demonstrated a distinct accumulation of [18F]this compound in the striatum of wild-type animals, consistent with the known high density of PDE10A in this region. nih.govresearchgate.net In stark contrast, PET scans of PDE10A KO mice showed a complete absence of specific binding in the striatum. nih.gov The radioactivity distribution in the brains of KO mice was low and uniform, resembling the pattern of non-specific binding observed in the cerebellum of wild-type animals. nih.govhzdr.de
This lack of specific tracer retention in animals genetically engineered to not express PDE10A provides unequivocal confirmation that the signal observed in the striatum of normal animals is mediated specifically by binding to the PDE10A enzyme. nih.govmdpi.com These studies are a critical validation step, ruling out the possibility that the tracer binds with high affinity to other, unknown sites in the brain. frontiersin.org
| Animal Model | PDE10A Expression | [18F]this compound Binding in Striatum | Conclusion |
|---|---|---|---|
| Wild-Type (WT) | Normal | High specific retention observed. nih.govresearchgate.net | The absence of binding in KO mice confirms the signal is specific to the PDE10A target. nih.gov |
| PDE10A Knock-Out (KO) | Absent | No specific binding; low, uniform distribution. nih.gov |
Radiometabolite Analysis in Preclinical Plasma and Brain
The metabolic profile of a radiotracer is a critical factor influencing the accuracy of PET quantification. hzdr.de In vivo radiometabolite analysis for [18F]this compound was conducted in preclinical models by collecting blood plasma and brain tissue samples at various time points after tracer injection. nih.gov High-performance liquid chromatography (HPLC) was used to separate the intact (parent) radiotracer from its radioactive metabolites. nih.govhzdr.de
Studies in rats revealed that [18F]this compound undergoes metabolism, resulting in the formation of more polar radiometabolites that were detected in both plasma and brain tissue. nih.govresearchgate.net The presence of radiometabolites in the brain can potentially confound the PET signal, as the scanner detects all radioactive sources without distinguishing between the parent compound and its metabolites. dntb.gov.ua Therefore, identifying and quantifying these metabolites is essential. hzdr.de
Identification and Quantification of Polar Radiometabolites
Analysis using radio-HPLC confirmed that the metabolites of [18F]this compound are more hydrophilic (polar) than the parent compound, which is a common metabolic pathway for many radiotracers. nih.govhzdr.de In rats, these polar radiometabolites were found in both the plasma and the brain. nih.gov
While specific percentages for preclinical models are detailed in primary literature, human studies provide context on the rate of metabolism. In humans, metabolite analysis identified two metabolites in plasma, one polar and one nonpolar. snmjournals.org The metabolism was relatively fast, with about 52% of the tracer being metabolized within the first 20 minutes, though a substantial fraction of intact tracer remained after two hours. snmjournals.org The detection of polar metabolites in the rat brain necessitates their consideration in the quantitative analysis of PET data. nih.govresearchgate.net
Impact on Kinetic Modeling and Quantification Accuracy
The presence of brain-penetrant radiometabolites requires that the arterial input function—the concentration of intact radiotracer available in arterial blood over time—be corrected to account for the metabolized fraction. nih.gov Failure to do so would lead to an overestimation of the available parent tracer and, consequently, an inaccurate calculation of binding parameters.
For [18F]this compound, the arterial input function was successfully corrected for radiometabolites in rat studies, allowing for the establishment of basic kinetic modeling. nih.gov Despite the presence of brain metabolites, reliable quantification of the binding potential (BPND), a key measure of receptor density, was achievable. hzdr.de Studies showed a good correlation between BPND values derived from complex models requiring an arterial input function and those from simpler reference tissue models (using the cerebellum as a reference region) over a 60-minute scan. nih.gov This indicates that, with proper modeling techniques that account for metabolism, [18F]this compound can provide accurate and reliable quantification of PDE10A in the brain, even with the presence of radiometabolites. hzdr.de
Applications of 18f Jnj 42259152 in Neurobiological Research
Investigating PDE10A Regulation by Endogenous Modulators
The binding of [18F]JNJ-42259152 to PDE10A is sensitive to the local neurochemical environment, particularly the levels of cyclic nucleotides. This property allows researchers to probe the allosteric regulation of the PDE10A enzyme.
Research has demonstrated a significant relationship between cyclic AMP (cAMP) concentrations and the binding of [18F]this compound to PDE10A. In vitro studies using striatum homogenates have shown that the presence of cAMP increases the binding affinity of [18F]this compound for PDE10A. nih.govharvard.edu Specifically, the dissociation constant (KD) was found to be significantly lower, indicating higher affinity, in the presence of 10 μM cAMP compared to baseline conditions. nih.govharvard.edu This suggests that cAMP plays a role in the allosteric regulation of PDE10A, and that [18F]this compound binding is sensitive to the conformational state of the enzyme. harvard.edu
| Condition | Dissociation Constant (KD) (nM) |
|---|---|
| Baseline | 6.62 ± 0.7 |
| With 10 μM cAMP | 3.17 ± 0.91 |
The intricate network of phosphodiesterases within the striatum means that the activity of one type can influence another. Studies using [18F]this compound have explored these interactions. In vivo experiments in rats have shown that inhibiting other PDEs, which leads to an increase in intracellular cAMP, enhances the binding of [18F]this compound to PDE10A. nih.gov
The administration of rolipram, a PDE4 inhibitor, resulted in a significant increase in the binding potential (BPND) of [18F]this compound. nih.gov Similarly, treatment with JNJ49137530, a PDE2 inhibitor, also led to a significant increase in PDE10A binding potential. nih.gov These findings highlight a profound interaction between different PDE families in the striatum and further support the hypothesis that elevated cAMP levels stimulate PDE10A activity and, consequently, [18F]this compound binding. nih.govharvard.edu
| Treatment | Baseline BPND | Post-treatment BPND |
|---|---|---|
| Rolipram (PDE4 Inhibitor) | 1.91 ± 0.36 | 2.61 ± 0.50 |
| JNJ49137530 (PDE2 Inhibitor) | 2.05 ± 0.16 | 2.74 ± 0.22 |
Effect of Cyclic AMP (cAMP) Levels on PDE10A Binding
Mapping PDE10A Availability in Animal Models of Neurological and Psychiatric Conditions
[18F]this compound has proven to be an invaluable tool for studying alterations in PDE10A expression and availability in various disease models, providing insights into the underlying pathophysiology.
While direct studies on longitudinal changes in PDE10A availability in animal models of alcohol use disorders using [18F]this compound are not extensively detailed in the provided search results, the role of PDE4 inhibitors in modulating cAMP levels, which in turn affects [18F]this compound binding, suggests a potential avenue for such research. nih.govresearchgate.net The known involvement of cAMP signaling in alcohol dependence and the ability of [18F]this compound to detect changes in the cAMP-PDE10A axis make it a suitable tracer for investigating the neuroadaptations in PDE10A expression that may occur with chronic alcohol exposure.
The close relationship between PDE10A and the dopamine (B1211576) system has been investigated using [18F]this compound in models of dopaminergic dysregulation. d-nb.info Studies in rats have shown that while acute treatment with D-amphetamine did not significantly alter PDE10A binding, repeated 5-day treatment with D-amphetamine led to a significant increase in the striatal binding potential of [18F]this compound. d-nb.info This suggests that chronic alterations in dopamine neurotransmission can modulate PDE10A availability. d-nb.info
Interestingly, co-administration of a D1 receptor antagonist, SCH23390, with D-amphetamine, or administration of SCH23390 alone, resulted in a decrease in PDE10A binding. d-nb.info These findings indicate that the observed changes in PDE10A binding are likely driven by D1 receptor signaling and are not due to changes in PDE10A expression itself, as mRNA levels remained unchanged. d-nb.info This points towards an altered affinity of the tracer for PDE10A, potentially due to conformational changes in the enzyme secondary to chronic dopaminergic stimulation. d-nb.info
| Treatment | Change in BPND from Baseline |
|---|---|
| Acute D-amphetamine | No significant change |
| 5-day D-amphetamine | +24% (p = 0.03) |
| D-amphetamine + SCH23390 (D1 antagonist) | -22% (p = 0.03) |
| SCH23390 (D1 antagonist) alone | -26% (p = 0.03) |
Given the high expression of PDE10A in the basal ganglia, its inhibitors have been a focus of research for neuropsychiatric disorders like Huntington's disease and schizophrenia. patsnap.comresearchgate.net [18F]this compound serves as a critical tool in preclinical models of these conditions to understand the role of PDE10A in their pathophysiology. patsnap.com By enabling the non-invasive in vivo quantification of PDE10A, this radiotracer allows for the assessment of target engagement and pharmacodynamics of potential therapeutic PDE10A inhibitors. patsnap.com The ability to measure changes in PDE10A availability in these disease models can help in elucidating the enzyme's contribution to the dysregulated signaling pathways characteristic of these disorders. patsnap.com
Studies in Models of Dopaminergic Dysregulation: Effects of Amphetamine Treatment
Preclinical Assessment of Target Engagement and Pharmacodynamic Response
The radiolabeled tracer [18F]this compound is a critical tool in the preclinical evaluation of drugs targeting the phosphodiesterase 10A (PDE10A) enzyme. patsnap.com Its use in Positron Emission Tomography (PET) imaging allows for the non-invasive visualization and quantification of PDE10A in the living brain, providing essential data on whether a new drug is reaching and interacting with its intended target. patsnap.com This is fundamental for understanding the pharmacodynamic response to new inhibitors and bridging the gap between preclinical animal studies and human clinical trials. patsnap.com
Use in Evaluating Novel PDE10A Inhibitors in Development
A primary application of [18F]this compound in preclinical research is to assess the target engagement of new, unlabeled PDE10A inhibitors. This process, often called an occupancy study, is crucial for confirming that a developmental drug effectively binds to PDE10A in a living system. The methodology typically involves establishing a baseline PET scan with [18F]this compound in an animal model to measure the normal availability of the PDE10A enzyme. Subsequently, the animal is administered a dose of the novel PDE10A inhibitor being tested. A second PET scan using [18F]this compound is then performed.
The novel inhibitor, if effective, will occupy a certain percentage of the PDE10A enzymes, thereby blocking the binding sites that would otherwise be available to [18F]this compound. The resulting PET image shows a reduced signal from the radiotracer in PDE10A-rich areas, such as the striatum. By comparing the radiotracer's binding in the baseline and post-drug scans, researchers can calculate the percentage of PDE10A target occupancy achieved by the new inhibitor.
This technique has been instrumental in the evaluation of numerous PDE10A inhibitors. For instance, studies have used this approach to determine the in-vivo potency and dose-occupancy relationships for compounds like MP-10. nih.govnih.gov Pretreatment with unlabeled PDE10A inhibitors such as MP-10 or Lu AE92686 has been shown to significantly reduce the binding of subsequent radiotracers, confirming the specificity of the interaction and allowing for the evaluation of these new chemical entities. nih.gov Such studies are vital for selecting drug candidates with promising characteristics for further development and for determining appropriate dosage ranges for later clinical trials. patsnap.com
Quantitative Assessment of Drug Occupancy in Animal Brains
PET imaging with [18F]this compound enables the precise, quantitative assessment of drug occupancy in the brains of preclinical animal models, most notably in rats and non-human primates. nih.govacs.org The high expression of PDE10A in the striatum (composed of the caudate nucleus and putamen) and its low expression in regions like the cerebellum allow the cerebellum to be used as a reference region. nih.govnih.gov The reference region helps to estimate the level of non-specific binding of the radiotracer.
The primary outcome measure in these studies is the binding potential (BP_ND), which reflects the density of available receptors. Target occupancy is then calculated as the percentage reduction in the specific binding of [18F]this compound after the administration of the competing, unlabeled drug.
For example, in studies with non-human primates, pretreatment with the PDE10A inhibitor MP-10 resulted in occupancy of 93% and 95% in two subjects. nih.gov Similarly, pretreatment with another inhibitor, Lu AE92686, led to occupancies of 84% and 96% at doses of 0.5 mg/kg and 2.0 mg/kg, respectively. nih.gov These quantitative occupancy studies provide a dose-dependent relationship, which is critical for understanding a drug's pharmacodynamics. In one such study, a dose of 0.31 ± 0.09 mg/kg of MP-10 was found to occupy 50% of the striatal PDE10A binding sites in a non-human primate. nih.gov This dose-response information is invaluable for predicting the therapeutic window of a novel compound.
The data generated from these animal studies, including kinetic parameters and occupancy values, are summarized in the tables below.
Table 1: Preclinical PDE10A Occupancy Studies in Non-Human Primates
| Blocking Compound | Dose | Animal Model | Estimated PDE10A Occupancy | Reference |
|---|---|---|---|---|
| MP-10 | Not specified | Non-Human Primate | 93% | nih.gov |
| MP-10 | Not specified | Non-Human Primate | 95% | nih.gov |
| Lu AE92686 | 0.5 mg/kg | Non-Human Primate | 84% | nih.gov |
| Lu AE92686 | 2.0 mg/kg | Non-Human Primate | 96% | nih.gov |
| MP-10 | 0.6 mg/kg | Baboon | 63% - 70% | snmjournals.org |
| MP-10 | 1.8 mg/kg | Baboon | 85% | snmjournals.org |
Table 2: Quantitative PET Imaging Parameters for PDE10A Radioligands in Animal Models
| Radioligand | Animal Model | Reference Region | Target Region | Quantitative Measure (Value) | Reference |
|---|---|---|---|---|---|
| [11C]TZ1964B | Non-Human Primate | Cerebellum | Striatum | BP_ND (3.96 ± 0.17) | nih.gov |
| [11C]Lu AE92686 | Non-Human Primate | Cerebellum | Striatum | BP_ND (approx. 3.5) | nih.gov |
| [11C]MP-10 | Baboon | Cerebellum | Putamen | BP_ND (12.71) | snmjournals.org |
| [3H]-Lu AE92686 | Mouse & Rat | Cerebellum | Striatum | Signal-to-Noise Ratio (>50) | snmjournals.org |
Methodological Considerations in 18f Jnj 42259152 Pet Studies
Kinetic Modeling Approaches for Quantification of Binding Potential (BPND) and Total Distribution Volume (VT)
The quantification of phosphodiesterase 10A (PDE10A) availability using [18F]JNJ-42259152 positron emission tomography (PET) relies on sophisticated kinetic modeling to derive key parameters such as the non-displaceable binding potential (BPND) and the total distribution volume (VT). nih.govsnmjournals.org These parameters provide a quantitative measure of the radiotracer's binding to its target, reflecting the density of PDE10A in various brain regions. The choice of kinetic model is critical for the accuracy and reliability of these measurements.
One-Tissue Compartment Model (1TCM) and Two-Tissue Compartment Model (2TCM) Analysis
Compartmental models are mathematical frameworks used to describe the distribution and kinetics of a tracer in the body. pmod.com For [18F]this compound, both one-tissue compartment models (1TCM) and two-tissue compartment models (2TCM) have been evaluated to calculate VT. nih.govsnmjournals.org The 1TCM simplifies the tissue into a single compartment, whereas the 2TCM considers two compartments: one for free and non-specifically bound tracer and another for specifically bound tracer. pmod.com
In studies with healthy volunteers, the 2TCM was generally found to be the preferred model for describing the kinetics of [18F]this compound, particularly for longer scan durations. nih.govsnmjournals.org However, for shorter acquisition times (e.g., 60 minutes), the 1TCM can become the preferred model based on lower Akaike Information Criterion (AIC) values. snmjournals.org While the 1TCM provided significantly lower VT values, they were well-correlated with the 2TCM VT values. nih.gov The 2TCM is often considered more biologically plausible for receptor-binding radiotracers as it separates specific binding from non-specific binding and free tracer in tissue. pmod.com
A study in healthy volunteers reported the following 2TCM VT values for various brain regions:
| Brain Region | 2TCM VT (mean ± SD) |
| Putamen | 1.54 ± 0.37 |
| Caudate Nucleus | 0.90 ± 0.24 |
| Ventral Striatum | 0.64 ± 0.18 |
| Substantia Nigra | 0.42 ± 0.09 |
| Thalamus | 0.35 ± 0.09 |
| Frontal Cortex | 0.30 ± 0.07 |
| Cerebellum | 0.36 ± 0.12 |
| This table is based on data from a study in healthy volunteers. nih.gov |
Simplified Reference Tissue Model (SRTM) and Multilinear Reference Tissue Model (MRTM)
To simplify the quantification process and avoid the need for invasive arterial blood sampling, reference tissue models are often employed. pmod.comresearchgate.net The Simplified Reference Tissue Model (SRTM) and the Multilinear Reference Tissue Model (MRTM) are two such models that have been successfully applied to [18F]this compound PET data. nih.govsnmjournals.org These models use a reference region, which is assumed to be devoid of specific binding, to estimate the BPND in target regions. pmod.com
For [18F]this compound, studies have shown that BPND values derived from SRTM and MRTM, using the frontal cortex as a reference region, are comparable to those obtained from the more complex 2TCM with arterial input. nih.govsnmjournals.org Good correlations were observed between the 2TCM-derived BPND and the SRTM-derived BPND for target regions like the putamen, caudate nucleus, ventral striatum, and substantia nigra. nih.govsnmjournals.org Furthermore, SRTM BPND values showed low bias even with shorter acquisition times of 60 to 90 minutes. nih.gov
The SRTM BPND values referenced to the frontal cortex were reported as follows:
| Brain Region | SRTM BPND (mean ± SD) |
| Putamen | 3.45 ± 0.43 |
| Caudate Nucleus | 1.78 ± 0.35 |
| Ventral Striatum | 1.10 ± 0.31 |
| Substantia Nigra | 0.44 ± 0.09 |
| This table is based on data from a study in healthy volunteers. nih.gov |
Selection and Validation of Reference Regions (e.g., frontal cortex, cerebellum)
The selection of an appropriate reference region is a critical step in reference tissue modeling, as it directly impacts the accuracy of the estimated BPND. nih.govd-nb.info An ideal reference region should have negligible levels of the target receptor (in this case, PDE10A) and exhibit similar kinetics for the non-displaceable tracer uptake as the target regions. nih.gov
For most PDE10A radiotracers, the cerebellum has been validated and used as a suitable reference region. nih.govd-nb.info However, for [18F]this compound, the frontal cortex has been identified as the optimal reference region because it consistently shows the lowest tracer uptake across all brain regions. nih.govsnmjournals.orgd-nb.info This is in contrast to some other PDE10A tracers where the cerebellum is preferred. nih.govd-nb.info The validation of the frontal cortex as a reference region for [18F]this compound was based on findings that it has very low PDE10A levels and its use in reference tissue models yields BPND values that are highly correlated with those from arterial input models. nih.govsnmjournals.org
Test-Retest Reproducibility in Preclinical Research Settings
The reliability of a PET tracer is often assessed by its test-retest reproducibility, which measures the variability of the outcome parameter (e.g., VT or BPND) when the same subject is scanned on two separate occasions. nih.govsnmjournals.org High reproducibility is crucial for the tracer's utility in longitudinal studies and for detecting subtle changes in receptor density.
In a study with healthy volunteers, [18F]this compound demonstrated good to excellent test-retest reproducibility. nih.govsnmjournals.org The test-retest variability for VT derived from the 2TCM was found to be in the range of 5% to 19%. nih.gov For the more simplified SRTM, the test-retest variability for BPND was even better, ranging from 5% to 12%. nih.govsnmjournals.org These low variability values indicate that [18F]this compound is a reliable tracer for quantifying PDE10A in the human brain. nih.gov
| Parameter | Model | Test-Retest Variability |
| VT | 2TCM | 5% - 19% |
| BPND | SRTM | 5% - 12% |
| This table summarizes the test-retest variability of [18F]this compound in human studies. nih.govsnmjournals.org |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Safety Testing
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool in drug development that integrates the relationship between drug concentration (pharmacokinetics) and its biological effect (pharmacodynamics). nih.govnih.gov In the preclinical setting, PK/PD models are instrumental for understanding the exposure-effect relationship of a new compound, which can help in predicting its therapeutic window and guiding dose selection for clinical trials. nih.govnih.gov
Integration of Exposure-Effect Relationships for Research Purposes
For research purposes, PK/PD modeling can be used to explore the in vivo biology of a target and the effects of a drug on that target. nih.gov In the context of [18F]this compound, while specific PK/PD modeling studies for safety testing are not detailed in the provided context, the use of PET imaging with this tracer allows for the in vivo assessment of PDE10A occupancy by potential therapeutic drugs. patsnap.com This provides crucial information on the relationship between the dose of a PDE10A inhibitor, its concentration in the brain, and the resulting blockade of the PDE10A enzyme.
Preclinical studies using [18F]this compound can help establish the dose-occupancy relationship for novel PDE10A inhibitors. patsnap.com This information is vital for understanding the pharmacological effects of these inhibitors and for translating preclinical findings to human studies. patsnap.com For instance, by measuring the reduction in [18F]this compound binding after administration of a PDE10A inhibitor, researchers can quantify the level of target engagement at different drug doses. This allows for the construction of exposure-effect models that can predict the clinical efficacy and potential side effects of the drug. nih.govnih.gov Such models are essential for a more rational and efficient drug development process. nih.gov
Optimization of Experimental Design for Efficacy and Reliability
The efficacy and reliability of Positron Emission Tomography (PET) studies using [18F]this compound are critically dependent on a well-optimized experimental design. Key methodological considerations include the duration of the scan, the choice of kinetic model for data analysis, and the assessment of the tracer's reproducibility. Research has focused on streamlining protocols to ensure both accuracy and feasibility for clinical studies in neuropsychiatric populations. snmjournals.orgmediso.com
A central aspect of optimization involves kinetic modeling to quantify the activity of the target enzyme, phosphodiesterase 10A (PDE10A). snmjournals.orgnih.gov Studies have evaluated complex models requiring arterial blood sampling, such as the two-tissue compartment model (2T), against simpler, non-invasive methods like the simplified reference tissue model (SRTM) and the multilinear reference tissue model (MRTM). snmjournals.orgnih.govresearchgate.net For [18F]this compound, the frontal cortex has been identified as an optimal reference tissue due to its low PDE10A expression. snmjournals.orgnih.gov
The stability and reliability of these models have been assessed over various scan durations. While initial dynamic scans were conducted for up to 135 minutes, subsequent analysis has shown that shorter acquisition times can provide robust and reliable data. snmjournals.orgnih.gov Specifically, a 60-minute acquisition period has been demonstrated to be sufficient for quantifying PDE10A activity reliably when using a reference tissue model. snmjournals.orgresearchgate.net This shortened scan time enhances the feasibility of conducting studies, particularly in patient populations.
Test-retest reliability is a cornerstone of validating a PET tracer for longitudinal studies or therapeutic trials. For [18F]this compound, test-retest studies have been performed to measure the variability of its binding parameters. snmjournals.org The results indicate good to excellent reliability, further supporting its use as a robust research tool. snmjournals.orgresearchgate.net
Detailed Research Findings
Test-Retest Reliability: The reproducibility of [18F]this compound has been quantified through test-retest studies in healthy volunteers. snmjournals.orgnih.gov The test-retest variability for the total distribution volume (VT), calculated using a two-tissue compartment model, was found to be between 5% and 19%. snmjournals.orgresearchgate.net For the binding potential relative to non-displaceable binding (BPND) calculated with the more practical simplified reference tissue model (SRTM), the variability was lower, ranging from 5% to 12%. snmjournals.orgresearchgate.net The intraclass correlation coefficient (ICC), a measure of reliability, was also evaluated, with values closer to 1 indicating higher reliability. snmjournals.orgkuleuven.be
| Quantification Method | Parameter | Test-Retest Variability (%) |
|---|---|---|
| Two-Tissue Compartment Model (2T) | VT (Total Distribution Volume) | 5 - 19 |
| Simplified Reference Tissue Model (SRTM) | BPND (Binding Potential) | 5 - 12 |
Optimization of Scan Duration: To improve the practicality of [18F]this compound PET scans, studies have investigated the impact of reducing the scan duration from the original 135 minutes. snmjournals.org The analysis compared the BPND values obtained from 60-minute and 90-minute scans to the full-length scan. Results showed that both the 60-minute and 90-minute acquisition times introduced only a low bias in the BPND values when using the SRTM. snmjournals.orgresearchgate.net The correlation between the BPND values from the shorter scans and the 135-minute scan was excellent (Spearman ρ ≥ 0.94), confirming that a 60-minute scan provides a reliable estimation of PDE10A activity. snmjournals.org
| Kinetic Model | Scan Duration | Bias | Correlation (Spearman ρ) |
|---|---|---|---|
| SRTM | 90 min | Low | ≥ 0.94 |
| SRTM | 60 min | Low | ≥ 0.94 |
| MRTM | 90 min | Low | ≥ 0.94 |
| MRTM | 60 min | Low | ≥ 0.94 |
Correlation of Kinetic Models: A key goal in optimizing the experimental design is to validate the use of simpler, non-invasive quantification methods. Studies have shown good correlation between the BPND values derived from the complex 2T-compartment model (which requires arterial sampling) and the simpler SRTM (which uses a reference region). snmjournals.orgresearchgate.net This strong correlation supports the use of SRTM with the frontal cortex as a reference region, eliminating the need for invasive arterial catheterization in future studies. snmjournals.orgnih.gov
| Brain Region | Correlation Coefficient (r) |
|---|---|
| Putamen | 0.57 |
| Caudate Nucleus | 0.82 |
| Ventral Striatum | 0.70 |
| Substantia Nigra | 0.64 |
Q & A
Q. What methods ensure reproducibility in this compound’s experimental workflows?
- Answer: Implement electronic lab notebooks (ELNs) for protocol tracking. Share code for data analysis (e.g., GitHub repositories with R/Python scripts). Use commercial reference standards for assay calibration. Participate in inter-laboratory ring trials for critical assays (e.g., potency, selectivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
